PPG-6 C9-11 PARETH-5
Description
Properties
CAS No. |
154518-36-2 |
|---|---|
Molecular Formula |
C10H11N |
Synonyms |
PPG-6 C9-11 PARETH-5 |
Origin of Product |
United States |
Synthetic Pathways and Structural Elucidation of Ppg 6 C9 11 Pareth 5 Analogues
Precursor Selection and Monomer Reactivity in Alkoxylation Processes
The synthesis of PPG-6 C9-11 PARETH-5 begins with the careful selection of precursor molecules: the alcohol initiator and the epoxide monomers. The reactivity of these components under specific reaction conditions dictates the resulting polymer structure.
Role of Propylene (B89431) Glycol and Ethylene (B1197577) Oxide in Polymer Chain Formation
Propylene oxide (PO) and ethylene oxide (EO) are the key monomers that form the polyether chains in alkoxylated alcohols. These cyclic ethers undergo ring-opening polymerization when initiated by a nucleophile, such as an alcoholate formed from the C9-C11 alcohol in the presence of a catalyst frontiersin.org. The polymerization proceeds by the sequential addition of epoxide units to the growing alkoxide chain end. Ethoxylation, the reaction with ethylene oxide, is a widely practiced alkoxylation process used to make various substrates, including alcohols, more soluble in water and to produce surfactants atamanchemicals.comvenus-goa.com. Similarly, propoxylation involves the reaction with propylene oxide shreechem.in. The synthesis of poly(propylene oxide) (PPO) and polyethylene (B3416737) glycols (PEGs), as well as EO-PO copolymers, is typically carried out in the presence of alkaline catalysts like KOH or NaOH researchgate.net.
Polymerization and Etherification Mechanisms
The formation of the polyether block copolymer involves specific polymerization and etherification mechanisms, influenced by the chosen catalyst and reaction conditions.
Controlled Synthesis of Polypropylene (B1209903) Glycol and Polyethylene Glycol Blocks
The synthesis of this compound involves the controlled, sequential addition of PO and EO to the C9-C11 alcohol initiator to form distinct blocks. Typically, in base-catalyzed alkoxylation, the alcohol is deprotonated to form an alcoholate, which acts as the nucleophile. This alcoholate then attacks the epoxide ring, causing it to open and adding an alkoxy unit to the chain vt.eduswinburne.edu.au. For block copolymers like PPG-PEG, the first monomer (e.g., PO) is added and allowed to react to the desired average block length (approximately 6 units for the PPG block). Once the first block is formed, the second monomer (e.g., EO) is introduced and polymerized onto the end of the first block to achieve the desired average length (approximately 5 units for the PEG block). The order of addition (PO first then EO, or vice versa) significantly impacts the properties of the final product. The average number of PO (approximately 6) and EO (approximately 5) units is controlled by the molar ratio of the respective epoxide fed to the alcohol initiator during the synthesis vt.edu. Basic catalysts, such as potassium hydroxide (B78521) (KOH), are commonly used in this process frontiersin.orgatamanchemicals.comvt.eduswinburne.edu.au.
Regioselectivity and Stereochemistry in Ether Bond Formation
The ring-opening polymerization of epoxides can exhibit regioselectivity and, in the case of substituted epoxides like propylene oxide, stereochemistry. For propylene oxide, nucleophilic attack can occur at either the less substituted carbon (forming a secondary alcoholate) or the more substituted carbon (forming a primary alcoholate) acs.org. In anionic ring-opening polymerization of PO, attack at the methylene (B1212753) carbon (less substituted) is generally favored, leading to the formation of secondary hydroxyl groups at the end of the PPG chains researchgate.netnsf.gov. This preference influences the regiularity of the polymer chain acs.org. Ethylene oxide, being a symmetrical epoxide, undergoes ring-opening without regiochemical concerns.
Stereochemistry is relevant when polymerizing chiral monomers like propylene oxide, which is typically used as a racemic mixture in industrial processes illinois.edu. Anionic polymerization with achiral catalysts often results in atactic poly(propylene oxide), where the stereochemistry of the methyl groups along the chain is random illinois.edu. The formation of new chiral centers occurs at the carbon atoms that were part of the epoxide ring in PO.
Structural Variability and Heterogeneity in Alkoxylate Polymers
Alkoxylation reactions, particularly those involving multiple monomer additions and a mixture of initiators, inherently lead to a distribution of molecular structures. This results in a heterogeneous product rather than a single, uniform compound.
The heterogeneity in this compound arises from several factors:
Distribution of Alkyl Chain Lengths: The starting material is a blend of C9, C10, and C11 alcohols, meaning the final product will contain molecules with different alkyl chain lengths attached to the polyether chain.
Distribution of Alkoxymer Numbers: The addition of PO and EO is a statistical process. While the synthesis is controlled to achieve an average of approximately 6 PO units and 5 EO units, individual molecules will have varying numbers of PO and EO units. This results in a distribution of chain lengths for both the PPG and PEG blocks vt.edu.
Distribution of Block Lengths: Even within molecules having the same total number of PO and EO units, the lengths of the individual blocks can vary around the average values (6 for PPG, 5 for PEG).
Regioisomers (for PO): Due to the regioselectivity in PO addition, there can be variations in the orientation of the PO units within the PPG block, although addition at the less substituted carbon is predominant in base catalysis researchgate.netnsf.gov.
This structural variability means that this compound is a complex mixture of homologous species differing in alkyl chain length and the number and arrangement of PO and EO units. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for lower molecular weight oligomers and Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly techniques like comprehensive 2D liquid chromatography coupled with mass spectrometry (LCxLC-MS), and Gel Permeation Chromatography (GPC) are used to characterize the distribution of these species and determine the average molecular weight and polydispersity chromatographyonline.compsu.edufrontiersin.orgwyatt.comresearchgate.net. Mass spectrometry, such as MALDI-TOF MS and ESI-MS, can provide detailed information about the distribution of alkoxymer chains and identify by-products frontiersin.orgresearchgate.netrsc.org.
Block, Alternating, and Random Polymer Chain Architectures
The arrangement of the propylene oxide (PO) and ethylene oxide (EO) units along the polyether chain can result in different polymer architectures:
Block Copolymers: In block copolymers, segments of repeating PO units and segments of repeating EO units are distinct blocks within the same polymer chain. For alcohol-initiated alkoxylates like this compound, common block structures could include a PO block followed by an EO block (PO-EO block) or vice versa (EO-PO block), attached to the C9-11 alkyl chain. The synthesis can be controlled to favor the formation of blocks by sequential addition of the monomers. google.comvenus-goa.com
Alternating Copolymers: In alternating copolymers, the EO and PO units would ideally alternate along the polymer chain in a regular pattern (-EO-PO-EO-PO-). Achieving perfectly alternating structures can be more challenging and often requires specific synthetic approaches or catalysts.
Random Copolymers: In random copolymers, the EO and PO units are distributed randomly along the polymer chain. This can be achieved by reacting the C9-11 alcohol with a mixture of ethylene oxide and propylene oxide monomers simultaneously. google.comgoogle.com The sequence of monomer addition at each step of the growing polymer chain is statistically determined. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOFMS) can be used to elucidate the sequence distribution and confirm the presence of random or block structures. jeol.com
The actual architecture in a commercial sample of this compound may be a specific block structure, a random copolymer, or a mixture, depending on the manufacturing process employed. cir-safety.orgcir-safety.org
Impact of Polymeric Distribution on Macroscopic Behavior
Different polymer architectures lead to variations in how the molecules interact with water and oil phases, affecting properties crucial for their function as surfactants, emulsifiers, and wetting agents. cosmileeurope.eusaapedia.orgvenus-goa.com
Interfacial Properties: The arrangement of EO and PO units at interfaces between different phases (e.g., oil and water) is influenced by the polymer architecture. This affects the ability of the surfactant to reduce interfacial tension, form stable emulsions, and act as a wetting or dispersing agent. venus-goa.comresearchgate.net Research indicates that the position of EO and PO units can alter the steric characteristics at the interface, impacting performance in applications like demulsification. researchgate.net
Interaction with Other Substances: The polymeric distribution affects interactions with other components in a formulation, such as other surfactants or active ingredients. Studies comparing random and block EO-PO copolymers have shown differences in their interaction with ionic surfactants, as evidenced by variations in critical aggregation concentrations and calorimetric profiles. nih.govresearchgate.net This highlights how the architecture influences self-assembly and mixed micelle formation.
Mechanistic Investigations of Surfactant Behavior and Interfacial Phenomena
Fundamental Principles of Micellization and Self-Assembly in Aqueous Systems
Surfactants in aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), exhibit the ability to self-assemble into micelles. This process is driven by the reduction of the system's free energy as the hydrophobic tails of the surfactant molecules cluster together, minimizing their contact with water, while the hydrophilic heads remain in contact with the aqueous phase.
Formation of Micellar Aggregates by PPG-6 C9-11 PARETH-5
This compound, being a nonionic surfactant, forms micellar aggregates in aqueous solutions when its concentration exceeds the CMC. These micelles are dynamic structures where the hydrophobic C9-11 alkyl chains form the core, and the more hydrophilic PPG and Pareth (ethoxylated) chains constitute the outer shell, interacting with the surrounding water molecules. The formation of these micelles is fundamental to its function as a solubilizer and emulsifier in various applications. Studies utilizing techniques such as dynamic light scattering (DLS) have shown an increase in particle size, indicative of micelle formation, in aqueous solutions of C9-11 Pareth-5 nih.gov, researchgate.net, researchgate.net.
Influence of Hydrophilic-Lipophilic Balance (HLB) on Micellar Characteristics
The Hydrophilic-Lipophilic Balance (HLB) of a surfactant is a key parameter that influences its behavior in solution, including micellization and solubilization capacity. HLB is an indicator of the balance between the hydrophilic and lipophilic portions of the surfactant molecule. For this compound, the ratio of the ethylene (B1197577) oxide (Pareth) units and propylene (B89431) oxide (PPG) units, along with the length of the alkyl chain, determines its HLB.
Research comparing non-ionic surfactants, including C9-11 Pareth-5 (with an reported HLB of 8.6), has demonstrated the significant influence of HLB on their performance, particularly in applications like micelle-mediated extraction. A study investigating the extraction of flavonoids using different non-ionic surfactants, including C9-11 Pareth-5, found that the HLB value impacted the flavonoid content obtained in the surfactant-rich phase. While a decrease in HLB (indicating increased hydrophobicity) generally led to a decrease in flavonoid content, the content of polyphenols and antioxidant activity showed an increase nih.gov, researchgate.net, researchgate.net. This suggests that the optimal HLB for solubilizing specific compounds can vary.
Table 1 illustrates the HLB values of C9-11 Pareth-5 and other comparative surfactants discussed in relevant research:
| Surfactant | INCI Name | HLB Value |
| C9-11 Pareth-5 | C9-11 Pareth-5 | 8.6 researchgate.net |
| PPG-6 Steareth-7 | PPG-6 Steareth-7 | Not specified in snippets, but described as more hydrophobic than C9-11 Pareth-5 mdpi.com, researchgate.net |
| PPG-4 Laureth-5 | PPG-4 Laureth-5 | Not specified in snippets |
| Oleth-5 | Oleth-5 | 9.7 researchgate.net |
| Oleth-10 | Oleth-10 | 12.9 researchgate.net |
| Ceteareth-12 | Ceteareth-12 | 13.4 researchgate.net |
(Note: Interactive data table functionality is not supported in this format. The table above presents the data in a static format.)
Solubilization Mechanisms and Interactions with Diverse Substrates
The ability of this compound to form micelles makes it an effective solubilizing agent, capable of dispersing substances that are otherwise insoluble or poorly soluble in water. This process, known as micellar solubilization, involves the incorporation of the solute molecules into the surfactant micelles.
Enhanced Solubility and Stability of Active Ingredients within Formulations
This compound can enhance the solubility and stability of various active ingredients in formulations. By incorporating active compounds into the core or palisade layer of its micelles, it facilitates their dispersion in aqueous systems, which can lead to improved product performance smolecule.com. Micellar solubilization can also offer protection to active substances against degradation, thereby increasing their stability and potentially their bioavailability nih.gov. This property is particularly valuable in formulating products containing hydrophobic active ingredients that require effective dispersion and stability in an aqueous base.
Interactions with Natural Organic Compounds, e.g., Flavonoids and Polyphenols
This compound has been investigated for its interactions with natural organic compounds, particularly flavonoids and polyphenols, in the context of extraction and solubilization from plant materials. Studies have shown that aqueous solutions of C9-11 Pareth-5 can be effective media for the extraction and solubilization of polyphenols from sources like Bidens tripartita and calendula flowers mdpi.com, nih.gov, researchgate.net, tuhh.de. The solubilization of these compounds into surfactant micelles leads to an increase in the apparent size of the micelles, as observed through techniques like dynamic light scattering nih.gov, researchgate.net, researchgate.net.
Hydrophobic and Electrostatic Interactions in Solubilization
The solubilization of natural organic compounds like flavonoids and polyphenols by this compound micelles is primarily driven by a combination of hydrophobic and electrostatic interactions. Research indicates that hydrophobic interactions are the main force responsible for the incorporation of these compounds into the micellar structure mdpi.com, nih.gov, researchgate.net, mdpi.com. The hydrophobic portions of the flavonoid and polyphenol molecules associate with the hydrophobic core of the surfactant micelles or the lipophilic parts of the surfactant molecules within the micelle structure.
In addition to hydrophobic interactions, electrostatic interactions, particularly the formation of hydrogen bonds between the polar groups of the polyphenols and the hydrophilic (Pareth and PPG) chains of the surfactant, also play an important role in the solubilization process mdpi.com, researchgate.net. The location of the solubilized compound within the micelle is influenced by its polarity and can range from the hydrophobic core for highly nonpolar substances to the polyether shell or the interface between the hydrophilic heads and hydrophobic tails for more polar compounds nih.gov, mdpi.com, researchgate.net. Molecular dynamics simulations have further supported the understanding of how amphiphilic polyphenols arrange themselves within the micelles, often positioning between the hydrophilic shell and the hydrophobic core mdpi.com, researchgate.net.
Hydrogen Bonding in Micellar Encapsulation
Surfactants in aqueous solutions can aggregate to form micelles above a critical micelle concentration (CMC). These micelles consist of a hydrophobic core and a hydrophilic shell, capable of solubilizing or encapsulating various molecules. While specific detailed studies on the role of hydrogen bonding in the micellar encapsulation properties of this compound were not prominently found in the search results, the general principles of micellar encapsulation by nonionic surfactants involve interactions between the solubilized substance and the micellar environment. Hydrogen bonding can play a role, particularly in the palisade layer of the micelle formed by the hydrophilic (polyoxyethylene) chains, where water molecules are present and can interact with polar groups of encapsulated substances or the surfactant itself. Research on flavonoid-surfactant interactions, which involves the potential location of flavonoids within surfactant aggregates, highlights the relevance of studying such interactions in micellar media researchgate.net. The polyoxyethylene chains of nonionic surfactants are known to participate in hydrogen bonding with water molecules and potentially with polar functional groups of encapsulated compounds, influencing the stability and capacity of the micelle for solubilization.
Phase Behavior and Microemulsion Formation
The phase behavior of surfactant solutions, including the formation of microemulsions, is a critical aspect of their application. This compound, as a nonionic surfactant, can influence the phase behavior of water-oil mixtures, leading to the formation of microemulsions. Microemulsions are thermodynamically stable, isotropic dispersions of oil and water stabilized by an interfacial film of surfactant molecules.
Thermodynamically Stable Microemulsion Systems
This compound is recognized for its emulsifying properties, allowing the formation of finely dispersed and permanently stable emulsions of oil and water cosmileeurope.eu. While specific detailed research on the phase diagrams and conditions for forming thermodynamically stable microemulsions solely with this compound was not extensively available in the search results, the compound is listed among other alkyl PEG/PPG ethers used in such systems cir-safety.orgcir-safety.orggoogleapis.com. Studies on analogous compounds, such as PPG-5-ceteth-20, have demonstrated their ability to form thermodynamically stable microemulsions with components like oleic acid and water, which could subsequently phase into a liquid crystalline matrix cir-safety.orgcir-safety.org. This compound has also been noted as an effective emulsifier for polyethylene (B3416737) waxes, acting as a stabilizer for the resulting microemulsion chemondis.com.
Cloud Point Phenomena and Phase Separation in Surfactant Solutions
Nonionic surfactants like this compound exhibit a cloud point phenomenon in aqueous solutions. The cloud point is the temperature above which the solution becomes turbid due to the phase separation of the surfactant. This occurs because the hydration of the hydrophilic polyoxyethylene chains decreases with increasing temperature, leading to reduced water solubility and aggregation of surfactant molecules.
While the specific cloud point for this compound was not definitively provided in the search results, related nonionic surfactants such as C9-11 Pareth-6 (an ethoxylated alcohol with a similar alkyl chain but only EO units) have reported cloud points in aqueous solutions chemondis.com. For C9-11 Pareth-6, a cloud point in the range of 50 ÷ 57°C in aqueous solution has been noted chemondis.com. The cloud point phenomenon can be utilized in separation processes, such as ultrasonic assistance micelle-mediated extraction (UAMME), where heating the surfactant solution above its cloud point can lead to the separation of a surfactant-rich phase containing extracted compounds researchgate.netresearchgate.net. The efficiency of different nonionic surfactants, including C9-11 Pareth-5 (potentially referring to this compound or a related compound), in such extraction and separation methods has been investigated researchgate.netresearchgate.net. The phase separation above the cloud point allows for the recovery of encapsulated or solubilized substances from the surfactant-rich phase.
Applications in Advanced Separation Technologies and Material Science
Micelle-Mediated Extraction (MME) of Bioactive Compounds
Micelle-Mediated Extraction (MME) is a separation technique that utilizes surfactant micelles to solubilize and extract target compounds from various matrices, often plant materials. The formation of micelles occurs when the surfactant concentration in a solution exceeds its critical micelle concentration (CMC). chemicalbook.com These micelles provide a hydrophobic core within an aqueous phase, capable of encapsulating or interacting with hydrophobic or amphiphilic molecules.
In MME, non-ionic surfactants like PPG-6 C9-11 PARETH-5 are employed to create aqueous micellar solutions that serve as the extraction medium. chemicalbook.comewg.orgscribd.com The principles involve the partitioning of bioactive compounds from the solid or liquid matrix into the core or palisade layer of the surfactant micelles. chemicalbook.com This method is considered a promising technique for extracting natural products and bioactive compounds such as polyphenols. scribd.comechemi.com
Methodological innovations in MME using surfactants like this compound often focus on optimizing extraction parameters to enhance efficiency and yield. Key parameters include surfactant concentration, temperature, and extraction time. ewg.orgscribd.com By carefully controlling these factors, researchers can maximize the solubilization of target compounds within the micellar phase.
To further improve the efficiency of MME, ultrasonic energy can be applied, leading to Ultrasonic-Assisted Micelle-Mediated Extraction (UAMME). chemicalbook.comewg.orgscribd.com The application of ultrasound creates cavitation bubbles, which collapse and generate localized high temperatures, pressures, and shear forces. This phenomenon facilitates the disruption of cell walls in solid matrices, increases mass transfer, and enhances the dispersion of the sample in the extraction medium. chemicalbook.comewg.org
UAMME, when combined with surfactants like this compound, has been shown to improve extraction yields and kinetics compared to conventional MME or traditional solvent extraction methods. chemicalbook.comewg.orgscribd.com The ultrasonic waves help to release the target compounds more effectively from the matrix and promote their rapid solubilization within the micelles, often resulting in shorter extraction times. ewg.org
Surfactant-based extraction methods, including MME and UAMME utilizing compounds like this compound, align with the principles of green chemistry. echemi.com A primary advantage is the significant reduction or complete replacement of volatile organic solvents with aqueous surfactant solutions. echemi.com This minimizes the environmental impact associated with solvent usage, such as toxicity, flammability, and disposal issues.
Micellar extraction techniques offer an environmentally friendly alternative for isolating valuable compounds from natural sources. echemi.com They can also lead to lower energy consumption compared to some traditional extraction methods that require high temperatures or pressures. The development and application of biodegradable and low-toxicity surfactants further enhance the green profile of these separation technologies.
Role in Non-Aqueous and Multiphase Systems
Beyond aqueous extraction, this compound plays a crucial role in formulating and stabilizing non-aqueous and multiphase systems across various industries. Its ability to modify interfacial tension and facilitate the dispersion of one phase within another is key to its function in these applications.
As a surfactant and emulsifier, this compound is effective in reducing the interfacial tension between immiscible liquids, such as oil and water. thegoodscentscompany.com This reduction in tension allows for the formation of stable emulsions, where droplets of one liquid are dispersed throughout another continuous phase. The surfactant molecules orient themselves at the interface, with their hydrophobic tails in the oil phase and hydrophilic heads in the water phase, creating a barrier that prevents droplet coalescence. thegoodscentscompany.com
Similarly, in dispersion stabilization, this compound can adsorb onto the surface of solid particles dispersed in a liquid medium. This adsorption can prevent particle aggregation through steric repulsion or electrostatic forces, maintaining a stable dispersion. Its effectiveness in mixing oil and water highlights its capability in stabilizing various types of emulsions and dispersions relevant to industrial processes. thegoodscentscompany.com
This compound is utilized in a range of non-cosmetic industrial applications where its surfactant and emulsifying properties are advantageous. smolecule.comindustrialchemicals.gov.au These applications can include its use in civil and industrial cleaning agent formulations, where it contributes to detergency and oil removal. It can also function as a tableware drier, promoting sheeting and rapid drying.
In the textile industry, this compound can be used as an auxiliary refining agent. Formulation scientists consider factors such as compatibility with other ingredients, performance under varying temperature and pH conditions, and the required level of emulsification or dispersion stability when incorporating this compound into industrial products. While specific data tables detailing its performance in every industrial application are extensive and product-specific, its general characteristics like low foam and excellent emulsification, wettability, and dispersion make it suitable for diverse industrial cleaning and processing needs. Related ethoxylated propoxylated C9-11 alcohols have also been reported for use in areas like agricultural formulations, suggesting a broader potential within this class of compounds. industrialchemicals.gov.au
Environmental Dynamics and Biogeochemical Cycling of Alkyl Polyether Alcohols
Environmental Release Pathways and Distribution in Aquatic Systems
Alkyl polyether alcohols, including pareth compounds, are primarily utilized in various consumer and industrial products, such as cleaning formulations, personal care products, and agricultural applications pcc.euontosight.airesearchgate.net. Their presence in these products leads to their introduction into the environment, predominantly through wastewater discharge. Environmental release can occur via direct discharges of treated or non-treated wastewaters into aquatic ecosystems researchgate.net.
Once released into aquatic systems, these compounds can exist in both dissolved form and associated with particulate material researchgate.net. Trace levels of alcohol ethoxylates (AEOs), a related class of nonionic surfactants, have been detected in sediments and suspended solids researchgate.net. Concentrations in aqueous matrices were reported to be below 50 µg/L, while levels in sediments ranged between 7 and 12,200 µg/kg researchgate.net. The distribution between the aqueous phase and solid phases like sediment is influenced by factors such as the compound's structure, water solubility, and the presence of particulate matter. Due to their water solubility, compounds like PPG-6 C9-11 Pareth-5 might be expected to remain in sewage water, although studies on similar detergent surfactants indicate significant removal (99.3-99.9%) in municipal sewage treatment plants industrialchemicals.gov.au.
Biodegradation Mechanisms and Microbial Degradation Pathways
Biodegradation is a primary process influencing the environmental fate of alkyl polyether alcohols like this compound. Related compounds, such as alcohol ethoxylates, are generally considered readily biodegradable ontosight.aieuropa.eu.
Aerobic and Anaerobic Degradation Processes
Metabolite Identification and Persistence Assessment
The major degradation pathway for alcohol ethoxylates involves the degradation of the ether linkage and oxidation of the alkyl chain, leading to the formation of lower molecular weight PEG-like compounds, carbon dioxide, and water cir-safety.orgcir-safety.org. Low molecular weight polyethylene (B3416737) glycols (PEGs) have been identified as metabolites of nonionic surfactants like AEOs researchgate.net. In aerobic biodegradation tests, PEGs were found to biodegrade slower than the parent AEOs, resulting in shorter PEG oligomers and the formation of carboxylated PEGs through hydrolysis researchgate.net.
Based on information for related chemicals, this compound is expected to be biodegradable plum.eu, with similar chemicals showing degradation rates of 65-100% within 30 days industrialchemicals.gov.au. The biodegradability of "Alcohols, C9-11, ethoxylated, propoxylated," a synonym for this compound, is also noted saapedia.org. The environmental hazard from the specified use of a similar chemical was considered low due to its diffuse nature, low release levels, and likely biodegradation rate industrialchemicals.gov.au.
Bioaccumulation Potential in Environmental Matrices
The bioaccumulation potential of surfactants, including alkyl polyether alcohols, is generally considered low. For this compound, no bioaccumulation is expected plum.eu, and there is no indication of bioaccumulation potential ml-racing.bg. Related compounds like C9-C11 alcohol ethoxylate also show no potential to bioaccumulate puracy.com. Bioaccumulation in organisms is considered negligible for alcohol ethoxylates due to biotransformation and excretion europa.eu.
Assessing the bioaccumulation potential of surfactants can be challenging due to their tendency to adsorb to surfaces and accumulate at phase interfaces, making standard methods like shake-flask and HPLC tests unsuitable for determining log Pow eosca.eu. However, based on the water solubility and molecular weight of similar chemicals, bioaccumulation is considered unlikely industrialchemicals.gov.au.
Regulatory and Assessment Frameworks for Environmental Footprint
The environmental footprint of chemical substances like this compound is considered within various regulatory and assessment frameworks. While specific regulations solely targeting the environmental fate of this compound are not explicitly detailed in the search results, broader frameworks for chemicals and detergents apply.
The EU Regulation on detergents (Regulation (EC) No. 648/2004) includes requirements concerning the biodegradability of surfactants mst.dk. Substances in mixtures, such as those containing this compound, are assessed based on criteria like PBT (Persistent, Bioaccumulative, and Toxic) and vPvB (very Persistent, very Bioaccumulative) substances under REACH ml-racing.bg. For a related substance, Alcohols, C9-11, ethoxylated (< 2.5 EO), it was concluded that it does not need to be classified as an environmental hazard according to Regulation (EC) No. 1272/2008 (CLP) europa.eu.
Historically, polymers have been exempt from some regulatory schemes like REACH based on assumptions about their high molecular weight and presumed low concern; however, this is an area undergoing re-evaluation nih.gov. Assessments of environmental effects for similar surfactants have sometimes relied on comparing predicted environmental concentrations (PEC) to toxicity values (EC50), considering removal in sewage treatment plants industrialchemicals.gov.au.
Advanced Analytical and Computational Methodologies for Characterization
Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Assessment
The manufacturing process of PPG-6 C9-11 Pareth-5, which involves the reaction of a C9-11 alcohol with ethylene (B1197577) oxide and propylene (B89431) oxide, can result in a product with a distribution of polymer chain lengths and potentially containing residual starting materials and byproducts. cir-safety.org Therefore, robust analytical techniques are essential for quality control.
Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile organic compounds, making it well-suited for detecting residual monomers and byproducts in this compound. polymersolutions.com The synthesis of alkoxylated surfactants like this compound can potentially leave unreacted starting materials, such as the C9-11 alcohol, ethylene oxide, and propylene oxide. cir-safety.orgcir-safety.org
A significant byproduct of concern in the ethoxylation process is 1,4-dioxane, which can be monitored effectively using GC. scispace.com For the analysis, a sample of this compound is typically dissolved in a suitable solvent and injected into the gas chromatograph. The separation of components is achieved on a capillary column, and detection is often performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). polymersolutions.comchromatographyonline.com Headspace GC-MS is a particularly useful variation of this technique for analyzing volatile residuals, as it minimizes contamination of the instrument and can improve sensitivity. nih.gov
| Analyte | Typical GC Method | Detector | Purpose |
|---|---|---|---|
| Residual C9-11 Alcohol | Direct Injection GC | FID | Quantify unreacted starting material |
| Residual Ethylene Oxide | Headspace GC | MS | Monitor for toxic residual monomer |
| Residual Propylene Oxide | Headspace GC | MS | Monitor for toxic residual monomer |
| 1,4-Dioxane | Headspace GC | MS | Quantify potential carcinogenic byproduct |
Dynamic Light Scattering (DLS) for Colloidal System Analysis
This compound, as a surfactant, forms micelles in aqueous solutions above its critical micelle concentration (CMC). Dynamic Light Scattering (DLS) is a non-invasive technique ideal for studying the size and size distribution of these colloidal aggregates. researchgate.net DLS measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the micelles. researchgate.net From these fluctuations, the translational diffusion coefficient of the micelles can be determined, which is then used to calculate the hydrodynamic radius (Rh) via the Stokes-Einstein equation. researchgate.net
DLS is instrumental in monitoring changes in micelle size and aggregation number as a function of surfactant concentration, temperature, and the presence of solubilized substances. researchgate.net For instance, the incorporation of a hydrophobic substance into the core of the this compound micelles would likely lead to an increase in their hydrodynamic radius, a change that can be precisely monitored by DLS. aps.org This information is critical for understanding the solubilization capacity of the surfactant.
| Parameter Measured | Significance in Colloidal System Analysis |
|---|---|
| Hydrodynamic Radius (Rh) | Provides information on the average size of the micelles. |
| Polydispersity Index (PDI) | Indicates the breadth of the micelle size distribution. |
| Aggregation Number (Nagg) | Can be estimated from the micelle size and molecular weight of the surfactant. researchgate.net |
| Changes in Rh upon addition of solubilizate | Demonstrates the incorporation of the substance into the micelles. |
Molecular Dynamics (MD) Simulations for Microscopic Interactions
Molecular Dynamics (MD) simulations provide a computational microscope to investigate the behavior of surfactants at the atomic level. asianpubs.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the self-assembly of this compound into micelles and their interaction with other molecules. nih.gov
MD simulations are particularly powerful for visualizing and quantifying the process of solubilization. mdpi.com They can model how a hydrophobic molecule is incorporated into the core of a this compound micelle, providing insights into the preferred location and orientation of the solubilizate within the micellar structure. nih.gov This detailed molecular picture is often inaccessible through experimental techniques alone.
By systematically varying the molecular structure of the surfactant in the simulation (e.g., the length of the polypropylene (B1209903) glycol or polyethylene (B3416737) glycol chains), MD simulations can help to elucidate structure-property relationships. nih.gov For this compound, simulations can reveal how the presence of the polypropylene glycol units, in addition to the polyethylene glycol units, influences micelle shape, stability, and solubilization capacity. elsevierpure.com This understanding is invaluable for the rational design of new surfactants with tailored properties.
| Insight from MD Simulations | Relevance to this compound Characterization |
|---|---|
| Micelle formation and structure | Predicts aggregation number, micelle shape, and internal structure. asianpubs.org |
| Solubilization mechanism | Reveals the location and orientation of solubilized molecules within the micelle. mdpi.com |
| Interfacial properties | Models the arrangement of surfactant molecules at oil-water or air-water interfaces. |
| Dynamics of surfactant and water molecules | Provides information on the mobility of different parts of the surfactant molecule and surrounding water. nih.gov |
Surface Tension Measurements and Critical Micelle Concentration (CMC) Determination
The characterization of this compound, a nonionic surfactant, heavily relies on the assessment of its behavior at interfaces, particularly the interface between a liquid and air. Surface tension measurements are a fundamental analytical technique employed to quantify the surface activity of this compound. From these measurements, a critical parameter known as the Critical Micelle Concentration (CMC) can be determined. The CMC is the concentration at which surfactant monomers in a solution begin to self-assemble into larger aggregates called micelles. This phenomenon is a hallmark of surfactants and dictates many of their functional properties, such as emulsification and solubilization.
The determination of the CMC for surfactants like this compound is pivotal for understanding their performance in various applications. Surfactants are known to significantly reduce the surface tension of a liquid, even at very low concentrations. As the concentration of the surfactant is increased, the surface tension of the solution decreases. This trend continues until the CMC is reached. At concentrations above the CMC, the surface becomes saturated with surfactant monomers, and any additional surfactant molecules form micelles within the bulk of the solution. Consequently, the surface tension remains relatively constant beyond the CMC.
The relationship between surfactant concentration and surface tension is typically visualized by plotting surface tension as a function of the logarithm of the surfactant concentration. The point at which the slope of this plot changes significantly is identified as the CMC. While specific experimental data for this compound is not extensively available in publicly accessible scientific literature, the expected behavior would follow this characteristic pattern.
Several methods can be employed to measure surface tension, including the Du Noüy ring method, the Wilhelmy plate method, and the pendant drop method. Each of these techniques relies on measuring the force required to overcome the surface tension of the liquid. For a comprehensive analysis, these measurements are conducted on a series of solutions with varying concentrations of this compound.
Although detailed research findings with specific numerical data for this compound are not readily found in published studies, a hypothetical representation of the expected data is presented in the tables below to illustrate the principles of CMC determination.
Table 1: Hypothetical Surface Tension of this compound Solutions at Various Concentrations
| Concentration of this compound (mg/L) | Log of Concentration | Surface Tension (mN/m) |
| 1 | 0.00 | 65.0 |
| 10 | 1.00 | 55.2 |
| 50 | 1.70 | 42.5 |
| 100 | 2.00 | 35.1 |
| 200 | 2.30 | 31.8 |
| 400 | 2.60 | 31.5 |
| 800 | 2.90 | 31.4 |
From the hypothetical data in Table 1, a plot of surface tension versus the logarithm of the concentration would show a distinct inflection point, indicating the CMC. In this illustrative example, the surface tension decreases significantly up to a concentration of approximately 200 mg/L and then plateaus. This suggests that the CMC for this hypothetical scenario would be in the vicinity of 200 mg/L.
Further analysis of the surface tension data allows for the calculation of other important parameters related to the surfactant's performance at interfaces.
Table 2: Key Interfacial Properties Derived from Surface Tension Measurements (Hypothetical Data)
| Parameter | Value | Unit |
| Critical Micelle Concentration (CMC) | ~200 | mg/L |
| Surface Tension at CMC (γ_cmc) | 31.8 | mN/m |
It is important to reiterate that the data presented in these tables are illustrative and based on the expected behavior of a nonionic surfactant of this type. Precise and validated values for the surface tension and CMC of this compound would require dedicated laboratory measurements using the analytical methodologies described. The actual values can be influenced by factors such as temperature, pH, and the presence of other substances in the solution.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Approaches for Tailored Structures
Future research will likely focus on developing innovative synthetic methods to create tailored structures of polyalkylene glycol ethers like PPG-6 C9-11 Pareth-5. The goal is to gain precise control over properties such as viscosity, solubility, and interfacial activity.
Key areas for investigation include:
End-Group Modification: The hydroxyl end-groups on polyalkylene glycol (PAG) chains are reactive sites suitable for modification. windows.net Techniques like silyl (B83357) etherification, which involves converting the hydroxyl group into a silyl ether, have been shown to dramatically improve the viscosity index of PAGs by altering intermolecular hydrogen bonding. oup.com Further research could explore a wider range of functional groups to impart specific characteristics.
Controlled Polymerization: Advancements in polymerization catalysts and techniques could enable the synthesis of this compound with precisely defined polypropylene (B1209903) glycol chain lengths (the '6' in the name) and a narrow distribution of ethoxylation (the '5' in the name). This would lead to surfactants with more consistent and predictable performance. claude.ai
Bio-based Feedstocks: As the demand for sustainable products grows, research into synthesizing these compounds from renewable, biomass-derived feedstocks like ethylene (B1197577) glycol, propylene (B89431) glycol, and glycerol (B35011) is an important avenue. datainsightsmarket.comacs.org
Block Copolymer Architecture: Exploring different arrangements of the propylene oxide (PO) and ethylene oxide (EO) units could lead to new molecules with unique properties. Instead of the typical block structure, creating random or alternating copolymers could fine-tune their surfactant capabilities. windows.net
| Research Approach | Potential Outcome |
| Silyl Etherification | Improved viscosity index and thermal stability oup.com |
| Esterification | Creation of biodegradable esters with tailored lubricating properties researchgate.netresearchgate.net |
| Advanced Catalysis | Precise control over molecular weight and ethoxylation distribution sbr-int.com |
| Renewable Monomers | Development of more sustainable and eco-friendly surfactants datainsightsmarket.comacs.org |
Advanced Understanding of Interfacial Dynamics at Complex Boundaries
The primary function of a surfactant is to act at interfaces. Future research will employ advanced analytical techniques and simulation methods to gain a deeper understanding of how this compound behaves at complex boundaries, such as oil-water, solid-liquid, and air-liquid interfaces.
Molecular dynamics (MD) simulations are a powerful tool for investigating the microscopic behavior of surfactant molecules. nih.govacs.org Future studies could use MD to:
Model the aggregation of this compound molecules at interfaces and the formation of micelles. mdpi.com
Simulate the interaction between this non-ionic surfactant and other types of surfactants (anionic, cationic) in mixed systems to understand synergistic effects. rsc.orgacs.org
Predict how changes in the molecular structure (e.g., chain length) affect interfacial properties like interfacial tension and the thickness of the interfacial film. nih.govacs.org
These computational studies, validated by experimental measurements, will provide a detailed picture of molecular orientation and interactions, which is crucial for optimizing formulations in various applications.
Exploration of New Applications in Emerging Technologies (Non-Biological/Clinical)
While this compound and similar alcohol ethoxylates are staples in cleaning and personal care products, future research will explore their application in emerging, non-biological technologies. pcc.eupcc.eu Their versatile properties make them candidates for a range of advanced industrial uses.
Potential high-tech applications include:
Advanced Lubricants: Polyalkylene glycols are known for their excellent lubricity, high viscosity indices, and clean burn-off characteristics, making them suitable for high-temperature applications where petroleum-based lubricants fail. windows.netmarketresearchfuture.com Research could focus on formulating specialized lubricants with this compound for industrial machinery or even as functional fluids in systems with external electric fields. mdpi.com
Materials Science: As effective dispersants and emulsifiers, these surfactants could be used in the synthesis of advanced materials, such as nanoparticles or polymer composites, to control particle size and ensure uniform distribution. sbr-int.com
Energy Sector: In the oil and gas industry, alcohol ethoxylates are used for enhanced oil recovery and as components in drilling fluids. futuremarketinsights.com Future work could optimize formulations for specific geological conditions or for cleaning equipment on oil rigs. futuremarketinsights.com
Agrochemicals: The role of alcohol ethoxylates as adjuvants in pesticide and herbicide formulations is growing. einpresswire.com They enhance the effectiveness of active ingredients by improving wetting and spreading on plant surfaces, which aligns with the need for more sustainable agricultural practices. einpresswire.com
| Technology Sector | Potential Application of this compound | Key Surfactant Function |
| Automotive/Industrial | High-performance lubricants and functional fluids marketresearchfuture.com | Lubricity, viscosity control windows.net |
| Plastics Manufacturing | Plasticizers and antistatic agents shreechem.in | Improving flexibility, reducing static buildup shreechem.in |
| Energy | Enhanced oil recovery, drilling fluid components futuremarketinsights.com | Emulsification, surface tension reduction futuremarketinsights.com |
| Agriculture | Adjuvants for pesticides and herbicides einpresswire.com | Wetting, dispersing einpresswire.com |
Comprehensive Environmental Fate Modeling and Remediation Strategies
Understanding the environmental journey of surfactants is critical. Future research will focus on developing comprehensive models to predict the fate and behavior of this compound in various environmental compartments, including water, soil, and sediment. beamreach.org
Key research areas include:
Biodegradation Pathways: While many alcohol ethoxylates are considered biodegradable, detailed studies are needed to identify the specific microbial degradation pathways and any potential intermediate breakdown products. nih.gov It is important to ensure that these degradation products are less harmful than the parent compound. researchgate.net
Sorption and Mobility: The tendency of the surfactant to adsorb to soil and sediment particles governs its mobility in the environment. nm.gov Research will aim to quantify sorption coefficients (Koc) for different soil types to better predict whether the compound will remain localized or be transported in groundwater. beamreach.orgresearchgate.net The interaction with soil organic matter is a key factor in this process. nm.gov
Advanced Remediation: In cases of environmental contamination, novel remediation strategies could be explored. This might include the use of specific microbial consortia to enhance biodegradation or advanced oxidation processes to break down the molecule into benign substances.
Integration of Machine Learning and AI in Predicting Surfactant Behavior
The complexity of surfactant systems presents an ideal challenge for machine learning (ML) and artificial intelligence (AI). h5mag.com Integrating these computational tools can accelerate the research and development process for compounds like this compound.
Future applications of AI and ML in this field include:
Predicting Phase Behavior: ML algorithms can be trained on existing data sets of non-ionic surfactants to predict their phase diagrams, which map their behavior at different concentrations and temperatures. nih.govacs.org This can help formulators avoid highly viscous or unstable phases during product manufacturing. nih.govchemrxiv.org
De Novo Design: AI can be used to design novel surfactant molecules with optimized properties for specific applications. h5mag.com By analyzing vast databases of chemical structures and performance data, AI can suggest new variations of the this compound structure that might offer superior performance.
Formulation Optimization: ML models can rapidly screen virtual combinations of ingredients to optimize complex formulations, reducing the need for extensive and time-consuming laboratory experiments. mdpi.com These models can predict properties like emulsification stability or cleaning efficiency based on the composition of the mixture.
| AI/ML Application | Objective | Potential Impact |
| Phase Behavior Prediction | Predict surfactant phase diagrams from molecular descriptors nih.gov | Accelerate product development and avoid processing issues chemrxiv.org |
| De Novo Molecular Design | Generate novel surfactant structures with desired properties h5mag.com | Discover high-performance, sustainable surfactants |
| Formulation Modeling | Optimize ingredient ratios in complex mixtures mdpi.com | Reduce experimental workload and speed up formulation design |
Q & A
Q. What is the chemical structure and synthesis pathway of PPG-6 C9-11 PARETH-5?
this compound is a nonionic surfactant synthesized by the sequential polymerization of propylene oxide (PO) and ethylene oxide (EO) with C9-11 fatty alcohols. The "PPG-6" denotes six propylene oxide units, while "PARETH-5" indicates five ethylene oxide units. The synthesis involves alkoxylation under controlled conditions to achieve desired hydrophilic-lipophilic balance (HLB) and solubility properties .
Q. What are the standard applications of this compound in academic research?
Common uses include:
Q. What safety precautions are required when handling this compound in laboratory settings?
The compound is classified as a skin and eye irritant. Studies show undiluted forms cause moderate to severe irritation (e.g., Draize test scores: PII 5.3/8 for PPG-6 C9-11 PARETH-6). Dilutions ≤1% reduce irritation potential. Researchers must use PPE and adhere to protocols for handling hazardous chemicals .
Advanced Research Questions
Q. How can researchers design experiments to optimize this compound for flavonoid extraction?
- Variables to test : HLB value, micelle size, and EO/PO ratio.
- Methodology : Compare extraction efficiency using surface-active solutions (e.g., 1-5% w/v) against traditional solvents (ethanol/water). Quantify total phenolic content (TPC) and flavonoid yields via spectrophotometry or HPLC .
- Framework : Apply PICOT (Population: plant material; Intervention: surfactant concentration; Comparison: solvent-based extraction; Outcome: yield; Time: extraction duration) .
Q. How to resolve contradictions in toxicological data across studies?
Example: Dermal irritation studies report conflicting results (e.g., "moderately irritating" vs. "severely irritating" in undiluted forms).
- Analysis : Evaluate concentration dependence (Table 1) and experimental conditions (e.g., occlusion time in Draize tests).
- Recommendation : Use in vitro models (e.g., reconstructed human epidermis) to minimize ethical concerns and standardize test protocols .
Table 1 : Dermal Irritation Potential of PPG-6 C9-11 PARETH Derivatives
| Derivative | Concentration | Irritation Severity | Study Design |
|---|---|---|---|
| PARETH-5 | 10% | Slightly irritating | Dilution test (rabbits) |
| PARETH-6 | Undiluted | Moderately irritating | Occlusive patch (24h) |
| PARETH-8 | 10% | Moderately irritating | Non-occlusive |
Q. What methodologies assess the environmental impact of this compound?
- Ecotoxicology : Conduct acute/chronic aquatic toxicity tests (e.g., Daphnia magna LC50 ≤10 ppm classifies it as highly toxic).
- Biodegradability : Use OECD 301 tests to determine persistence.
- Regulatory compliance : Align with REACH guidelines for surfactant discharge into water systems .
Q. How does the structural variation (EO/PO ratio) of this compound influence its micellar extraction efficiency?
- Experimental approach : Compare surfactants with fixed alkyl chain lengths but varying EO/PO units (e.g., C9-11 PARETH-5 vs. PPG-4 Laureth-5).
- Findings : Higher EO content increases hydrophilicity, improving flavonoid solubility. However, excessive EO units (>8) reduce micelle stability .
Methodological Frameworks
- Research question formulation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies on biodegradability or structure-activity relationships .
- Data synthesis : Systematically review literature using PRISMA guidelines to address gaps in toxicological or application-based studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
